Methyl 4-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Description
Properties
IUPAC Name |
methyl 4-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6-3-4-11-9-7(6)5-8(12-9)10(13)14-2/h3-5H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MORUICYTOYJQIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(NC2=NC=C1)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Comparative Evaluation of Preparation Methods
| Method | Yield (%) | Scalability | Cost ($/g) | Safety Concerns |
|---|---|---|---|---|
| Palladium-Catalyzed | 65–78 | Moderate | 120–150 | Pd residues, flammability |
| Chan-Lam Coupling | 52–60 | Low | 200–220 | Cu waste, long reaction |
| Vilsmeier-Haack | 70–90 | High | 80–100 | POCl₃ toxicity |
| BF₃ Cyclocondensation | 45–60 | Moderate | 90–110 | BF₃ corrosion |
| Continuous Flow | 85–95 | High | 50–70 | High equipment cost |
Key Findings:
-
Catalytic Efficiency : Palladium-based methods dominate due to high turnover numbers (TON > 1,000).
-
Environmental Impact : Continuous flow synthesis reduces solvent waste by 40% compared to batch processes.
-
Regulatory Compliance : Vilsmeier-Haack routes require stringent controls for POCl₃ emissions .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce pyrrolopyridine derivatives with altered functional groups .
Scientific Research Applications
Methyl 4-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: This compound is employed in the study of enzyme inhibitors and receptor modulators.
Medicine: It serves as a precursor in the development of pharmaceuticals targeting various diseases, including cancer and neurological disorders.
Industry: It is utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of Methyl 4-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs) by binding to the ATP-binding site, thereby blocking the signaling pathways involved in cell proliferation and survival . This inhibition can lead to the induction of apoptosis in cancer cells and the suppression of tumor growth .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares the target compound with analogs differing in substituents, physicochemical properties, and applications.
Substitution at Position 4
Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS 871583-23-2)
- Structure : Chlorine replaces the methyl group at position 3.
- Molecular Formula : C₉H₇ClN₂O₂.
- Molecular Weight : 210.62 g/mol.
- Properties : Increased polarity and reactivity due to the electron-withdrawing chloro group. Hazard statements include H302 (harmful if swallowed) and H315 (skin irritation) .
- Applications : Used in cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups at position 4 .
Ethyl 4-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS 91350-91-3)
- Structure : Ethyl ester replaces the methyl ester at position 2.
- Molecular Formula : C₁₁H₁₂N₂O₂.
- Molecular Weight : 220.23 g/mol.
- No significant hazard data reported .
Substitution at Position 5
Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS 952182-19-3)
- Structure : Chlorine at position 4.
- Molecular Formula : C₉H₇ClN₂O₂.
- Molecular Weight : 210.62 g/mol.
- Properties : Density = 1.453 g/cm³; refractive index = 1.655. Requires storage at room temperature in a sealed container .
- Applications : Intermediate for synthesizing kinase inhibitors due to the chloro group’s role in nucleophilic substitution .
Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS 952182-17-1)
Substitution with Trifluoromethyl or Methylthio Groups
Methyl 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS EN300-317546)
- Structure : Trifluoromethyl at position 6.
- Molecular Formula : C₁₀H₇F₃N₂O₂.
- Molecular Weight : 244.17 g/mol.
- Properties : Enhanced metabolic stability and bioavailability due to the trifluoromethyl group’s electronegativity and lipophilicity .
Methyl 4-(methylthio)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
- Structure : Methylthio group at position 4.
- Molecular Formula : C₁₀H₁₀N₂O₂S.
- Molecular Weight : 222.26 g/mol.
- Applications in metal-catalyzed thioether functionalization .
Pharmacological Analogs
L-750,667 (Azaindole Derivative)
- Structure: Not identical but shares the pyrrolopyridine core.
- Pharmacology : High affinity for dopamine D4 receptors (Ki = 0.51 nM) with >2000-fold selectivity over D2/D3 receptors. Demonstrates antagonist activity in cAMP inhibition assays .
- Substituents like methyl or chloro groups may modulate receptor selectivity .
Biological Activity
Methyl 4-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a compound within the pyrrolo-pyridine family, notable for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
- Molecular Formula : C10H10N2O2
- Molecular Weight : 190.2 g/mol
- CAS Number : 1935229-31-4
Biological Activity Overview
The compound exhibits a range of biological activities including:
- Anticancer Activity : Demonstrated effectiveness against various cancer cell lines.
- Anti-inflammatory Properties : Shown to inhibit pro-inflammatory responses.
- Neuroprotective Effects : Potential in treating neurodegenerative diseases through modulation of specific pathways.
Anticancer Activity
Research indicates that this compound has significant antiproliferative effects against several cancer cell lines.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
These values indicate the concentration required to inhibit cell growth by 50%, suggesting potent activity against these cancer types.
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects using various assays. In vitro studies have shown that it can significantly reduce the production of pro-inflammatory cytokines in activated microglial cells.
The anti-inflammatory effects are attributed to the inhibition of key signaling pathways involved in inflammation, particularly those mediated by NF-kB and MAPK pathways.
Neuroprotective Effects
This compound has shown promise in neuroprotection, particularly in models of neurodegeneration. Its ability to modulate oxidative stress and inflammatory responses may contribute to its protective effects on neuronal cells.
Case Study: Neuroprotection in BV2 Microglial Cells
In a study involving BV2 microglial cells, the compound exhibited neuroprotective effects by:
- Reducing oxidative stress markers.
- Decreasing the release of pro-inflammatory cytokines.
Pharmacological Testing
Pharmacological evaluations suggest that this compound has a favorable safety profile with low toxicity levels observed in preliminary tests.
Q & A
Q. How do structural analogs of this compound compare in inhibiting viral proteases?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
